molecular formula C11H21NO B14895272 n-(2-Cyclopentylethyl)isobutyramide

n-(2-Cyclopentylethyl)isobutyramide

Cat. No.: B14895272
M. Wt: 183.29 g/mol
InChI Key: KYKGBBJEVVTGBB-UHFFFAOYSA-N
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Description

N-(2-Cyclopentylethyl)isobutyramide is an aliphatic amide characterized by an isobutyramide group (–CONH₂) attached to a 2-cyclopentylethyl substituent. The cyclopentylethyl moiety consists of a cyclopentane ring linked to an ethyl chain, imparting steric bulk and moderate hydrophobicity. This compound is noted in pharmacological research as a structural component of the sphingosine kinase 1 (SphK1) inhibitor compound 51, where it contributes to enhanced solubility and activity through its hydrophobic interactions .

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

N-(2-cyclopentylethyl)-2-methylpropanamide

InChI

InChI=1S/C11H21NO/c1-9(2)11(13)12-8-7-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,12,13)

InChI Key

KYKGBBJEVVTGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NCCC1CCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • From Isobutyryl Chloride and 2-Cyclopentylethylamine:

      Step 1: Isobutyryl chloride is reacted with 2-cyclopentylethylamine in the presence of a base such as triethylamine.

      Reaction Conditions: The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures (0-5°C) to control the exothermic nature of the reaction.

      Step 2: The resulting product is purified using standard techniques such as recrystallization or column chromatography.

  • From Isobutyronitrile and 2-Cyclopentylethylamine:

      Step 1: Isobutyronitrile is reacted with 2-cyclopentylethylamine in the presence of a catalyst such as nitrile hydratase.

      Reaction Conditions: The reaction is carried out in an aqueous medium at room temperature.

      Step 2: The product is isolated and purified using techniques like distillation or crystallization.

Industrial Production Methods:

  • The industrial production of n-(2-Cyclopentylethyl)isobutyramide typically involves the large-scale application of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

    • n-(2-Cyclopentylethyl)isobutyramide can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
    • Common Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

  • Reduction:

    • The compound can be reduced to form primary amines or other reduced derivatives.
    • Common Reagents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

  • Substitution:

    • It can undergo nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
    • Common Reagents: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Chemistry:

  • n-(2-Cyclopentylethyl)isobutyramide is used as an intermediate in the synthesis of various organic compounds.
  • It serves as a building block in the development of new materials and polymers.

Biology:

  • The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • It is used in the development of new pharmaceuticals and therapeutic agents.

Medicine:

  • This compound is investigated for its potential use in treating various medical conditions, such as infections and inflammatory diseases.
  • It is also explored as a potential drug candidate in preclinical studies.

Industry:

  • The compound is used in the production of specialty chemicals and advanced materials.
  • It finds applications in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

  • The mechanism by which n-(2-Cyclopentylethyl)isobutyramide exerts its effects involves interactions with specific molecular targets and pathways.
  • It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes.
  • The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Aliphatic Amides in Insect Volatile Blends

N-(2-Cyclopentylethyl)isobutyramide shares structural similarities with aliphatic amides identified in Bactrocera tryonimales volatiles (). These compounds, such as N-(2-methylbutyl)isobutyramide (C5) and N-(3-methylbutyl)isobutyramide (C6), feature branched alkyl chains attached to an amide group. Key differences include:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Biological Role
N-(2-Cyclopentylethyl)isobutyramide 2-Cyclopentylethyl C₁₁H₂₁NO 183.29 Pharmacological agent (SphK1 inhibitor component)
N-(2-methylbutyl)isobutyramide (C5) 2-methylbutyl C₉H₁₉NO 157.26 Insect pheromone component
N-(3-methylbutyl)isobutyramide (C6) 3-methylbutyl C₉H₁₉NO 157.26 Insect pheromone component

Key Findings :

  • Volatility : The cyclopentane ring in N-(2-Cyclopentylethyl)isobutyramide reduces volatility compared to linear alkyl amides like C5 and C6, which are abundant in insect emissions (C5: ~10% of total blend) .
  • Solubility : The cyclopentylethyl group enhances lipid solubility, making it advantageous for drug design, whereas linear analogs (C5, C6) are more volatile and suited for airborne signaling .

Key Findings :

  • Functional Utility : DEHiBA is optimized for liquid-liquid extraction due to its balanced viscosity and selectivity, while N-(2-Cyclopentylethyl)isobutyramide is tailored for target engagement in enzyme inhibition .

Amine Derivatives and Functional Group Comparisons

Compounds like 2-(N,N-diisopropylamino)ethyl chloride () and 2-(ethylisopropylamino)ethanethiol () highlight the impact of replacing the amide group with amines or thiols:

Compound Functional Group Key Property Application
N-(2-Cyclopentylethyl)isobutyramide Amide (–CONH₂) High hydrogen-bonding capacity Drug design
2-(N,N-diisopropylamino)ethyl chloride Tertiary amine Nucleophilic reactivity Chemical synthesis intermediate
2-(ethylisopropylamino)ethanethiol Thiol (–SH) Redox activity Potential catalysis or detoxification

Key Findings :

  • The amide group in N-(2-Cyclopentylethyl)isobutyramide enhances stability and target specificity compared to reactive amines or thiols, which are prone to oxidation or alkylation .

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